(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal
Description
Metabolic Pathways
The metabolism of nonenals is a critical area of study, as it dictates their intracellular concentration and, consequently, their biological effects. nih.gov The metabolic pathways for 4-HNE are well-characterized and involve several enzymatic reactions aimed at detoxification. wikipedia.orgmdpi.com
One of the primary routes for HNE metabolism is its conjugation with glutathione (B108866) (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). wikipedia.org Another major pathway involves the oxidation of HNE to its corresponding carboxylic acid, 4-hydroxy-2-nonenoic acid (HNA), by aldehyde dehydrogenases (ALDHs). mdpi.comacs.org Additionally, HNE can be reduced to 1,4-dihydroxy-2-nonene (DHN) by alcohol dehydrogenases (ADHs) or aldose reductase. mdpi.comnih.gov
The metabolism of nonenals can be influenced by factors such as age. For instance, studies have shown that the metabolism of HNE by liver mitochondria can decrease with age due to reduced activity of ALDH and GST. acs.orgnih.gov In hepatocytes from older rats, the reductive pathway of 4-hydroxy-2-nonenal metabolism is significantly depressed. nih.gov
| Metabolic Pathway | Enzyme Family | Resulting Metabolite | Significance |
|---|---|---|---|
| Glutathione Conjugation | Glutathione S-transferases (GSTs) | GS-HNE conjugates | Primary detoxification pathway. wikipedia.org |
| Oxidation | Aldehyde dehydrogenases (ALDHs) | 4-hydroxy-2-nonenoic acid (HNA) | Detoxification, converting reactive aldehyde to a less reactive acid. mdpi.comacs.org |
| Reduction | Alcohol dehydrogenases (ADHs), Aldose reductase | 1,4-dihydroxy-2-nonene (DHN) | Detoxification pathway. mdpi.comnih.gov |
Mechanism of Action
The mechanism of action of nonenals like 4-HNE is largely attributed to their high reactivity as electrophiles. mdpi.com HNE contains three reactive functional groups: a carbonyl group, a carbon-carbon double bond, and a hydroxyl group. mdpi.commdpi.com This structure allows HNE to readily form covalent adducts with nucleophilic groups in biomolecules, particularly the thiol group of cysteine, the imidazole (B134444) group of histidine, and the amino group of lysine (B10760008) residues in proteins. mdpi.comnih.gov
The formation of these adducts can lead to alterations in protein structure and function, which is a key mechanism underlying the biological effects of HNE. nih.gov At lower physiological concentrations (around 0.1-5 µM), HNE is thought to act as a signaling molecule, while at higher concentrations (around 10-20 µM), it can induce cellular stress and toxicity, leading to apoptosis and necrosis. wikipedia.orgmdpi.com
The formation of 2-nonenal (B146743) is associated with the oxidative degradation of omega-7 unsaturated fatty acids on the skin. iconic-elements.comjst.go.jp Its production tends to increase with age, which is linked to changes in the composition of skin lipids and increased oxidative stress. iconic-elements.comsemanticscholar.org
| Mechanism | Affected Biomolecules | Functional Consequences |
|---|---|---|
| Covalent Adduct Formation (Michael Addition) | Proteins (Cysteine, Histidine, Lysine residues) | Alteration of protein structure and function, enzyme inhibition. mdpi.comnih.gov |
| Induction of Oxidative Stress | Cellular redox balance | Depletion of glutathione, increased reactive oxygen species (ROS) production. nih.gov |
| Modulation of Gene Expression | Transcription factors (e.g., Nrf2, NF-κB, AP-1) | Regulation of inflammatory and stress responses. mdpi.com |
Role in Biological Signaling
Beyond their roles as markers of oxidative stress, there is growing evidence that nonenals, particularly 4-HNE, function as signaling molecules that can modulate various cellular processes. nih.govnih.gov The biological activity of HNE is dependent on its intracellular concentration. nih.gov
At low levels, HNE can activate signaling pathways that lead to adaptive responses, such as the upregulation of antioxidant defenses. mdpi.com For example, HNE can stimulate the activation of the transcription factor Nrf2, which regulates the expression of genes involved in antioxidant defense. mdpi.com
However, at higher concentrations, HNE can contribute to pathological signaling. It has been shown to up-regulate the expression of pro-inflammatory cytokines and play a role in the progression of various diseases. nih.govnih.gov For instance, HNE can induce the expression of transforming growth factor β1 (TGF-β1), a key fibrogenic cytokine. nih.gov 4-HNE has also been found to induce the expression and synthesis of monocyte chemotactic protein-1 (MCP-1), which is involved in atherosclerosis. nih.gov
Furthermore, HNE has been implicated as a signaling molecule that can induce mitochondrial uncoupling through uncoupling proteins (UCPs) and the adenine (B156593) nucleotide translocase (ANT), which may serve to decrease mitochondrial ROS production. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C14H24O3 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
(E)-4-(oxan-2-yloxy)non-2-enal |
InChI |
InChI=1S/C14H24O3/c1-2-3-4-8-13(9-7-11-15)17-14-10-5-6-12-16-14/h7,9,11,13-14H,2-6,8,10,12H2,1H3/b9-7+ |
InChI Key |
IGEVFMUECFIYEU-VQHVLOKHSA-N |
Isomeric SMILES |
CCCCCC(/C=C/C=O)OC1CCCCO1 |
Canonical SMILES |
CCCCCC(C=CC=O)OC1CCCCO1 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for E 4 2 Tetrahydropyranyl Oxy 2 Nonenal and Analogues
Stereoselective Synthesis Approaches for the Nonenal Backbone
The construction of the (E)-nonenal backbone requires precise control over the molecule's chemical architecture. This involves the strategic protection of reactive functional groups, the carefully planned assembly of the carbon skeleton, and the stereocontrolled formation of the α,β-unsaturated aldehyde.
Role of Protecting Group Chemistry for 4-Hydroxyl Functionality (e.g., 2-Tetrahydropyranyl Ethers)
In the synthesis of (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal, the hydroxyl group at the C4 position is a key functionality that often requires protection to prevent unwanted side reactions during subsequent synthetic steps. The use of a protecting group ensures that other parts of the molecule can be modified without affecting the hydroxyl group. uchicago.eduslideshare.net
The 2-Tetrahydropyranyl (THP) ether is a commonly employed protecting group for alcohols due to its favorable characteristics. thieme-connect.deresearchgate.netnih.gov It is readily introduced by reacting the alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic conditions. organic-chemistry.org A significant advantage of the THP group is its stability across a wide range of non-acidic reaction conditions. nih.gov THP ethers are resistant to strongly basic conditions, organometallic reagents like Grignard and organolithium reagents (typically below 0°C), and various reducing and oxidizing agents. thieme-connect.deorganic-chemistry.org
However, a notable drawback of introducing a THP group to a chiral alcohol is the formation of a new stereocenter at the C2 position of the pyran ring, which can lead to a mixture of diastereomers. thieme-connect.deorganic-chemistry.org This can complicate purification and characterization steps. The removal of the THP group, or deprotection, is typically achieved under mild acidic conditions, such as treatment with acetic acid in an aqueous solution, which cleaves the acetal (B89532) linkage to regenerate the alcohol. thieme-connect.de
| Feature | Description |
| Protecting Group | 2-Tetrahydropyranyl (THP) Ether |
| Precursors | Alcohol, 3,4-dihydro-2H-pyran (DHP) |
| Introduction Condition | Acid catalysis |
| Stability | Stable towards bases, organometallics, hydrides, acylating and alkylating reagents. organic-chemistry.org |
| Deprotection Condition | Mild acid hydrolysis (e.g., acetic acid, pyridinium (B92312) p-toluenesulfonate). thieme-connect.de |
| Disadvantage | Creates a new stereocenter, potentially leading to diastereomeric mixtures. thieme-connect.deorganic-chemistry.org |
Application of Organometallic Reactions (e.g., Grignard Couplings) for Alkene and Alkyne Construction
Organometallic reactions are fundamental to the construction of the carbon backbone of the nonenal molecule. Grignard reagents, with the general formula RMgX, are powerful nucleophiles that readily react with electrophilic centers such as carbonyl compounds. masterorganicchemistry.comlibretexts.org Their application is crucial for forming the carbon-carbon bonds necessary to assemble the nine-carbon chain of the nonenal.
A common strategy for synthesizing 4-hydroxy-2-nonenal involves the Grignard reaction between a suitable aldehyde precursor and a pentyl magnesium halide (e.g., 1-bromopentane). researchgate.netnih.gov For instance, the synthesis can start from fumaraldehyde (B1234199) dimethyl acetal, which is partially hydrolyzed to its monoacetal form. nih.gov This monoacetal, which contains a free aldehyde group, can then react with a pentyl Grignard reagent. The nucleophilic pentyl group attacks the carbonyl carbon of the aldehyde, and after an acidic workup, the secondary alcohol at the C4 position is formed. libretexts.orgnih.gov This method establishes the basic carbon skeleton of 4-hydroxynonenal. nih.gov
Grignard reagents can add to α,β-unsaturated aldehydes and ketones in two principal ways: 1,2-addition (direct addition to the carbonyl carbon) or 1,4-addition (conjugate addition to the β-carbon). dalalinstitute.compressbooks.pub While Grignard reagents typically favor 1,2-addition, the reaction outcome can be influenced by steric hindrance and the presence of catalysts like copper salts, which promote 1,4-addition. pressbooks.pubyoutube.com
Stereocontrolled Formation of α,β-Unsaturated Aldehydes
The formation of the α,β-unsaturated aldehyde functionality with the correct (E)-stereochemistry is a critical step in the synthesis. Several methods can be employed to achieve this stereocontrol.
One common approach involves the oxidation of the corresponding (E)-allylic alcohol. This precursor can be synthesized through various means, including the reduction of an α,β-unsaturated ester or ketone. Another powerful method is the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction between a phosphonate (B1237965) ylide and an aldehyde, such as glyoxal (B1671930) dimethyl acetal, can be used to construct the unsaturated system. researchgate.net This reaction is well-known for its high (E)-selectivity, making it particularly suitable for the synthesis of (E)-4-hydroxy-2-nonenal. researchgate.net
Other synthetic strategies include aldol (B89426) condensation reactions, which can form α,β-unsaturated aldehydes from simpler aldehyde or ketone precursors. researchgate.netquora.com The stereochemical outcome of these reactions can often be controlled by the choice of reagents and reaction conditions.
Biocatalytic and Enzymatic Methods in Chiral Nonenal Synthesis
Biocatalytic methods offer an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. nih.govmdpi.com Enzymes can operate under mild conditions and exhibit high enantioselectivity, which is particularly valuable for producing enantiomerically pure pharmaceuticals and fine chemicals. nih.govwiley.com For the synthesis of chiral nonenal, enzymatic methods primarily focus on the resolution of racemic precursor alcohols.
Lipase-Catalyzed Kinetic Resolution of Precursor Alcohols
Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. jocpr.com Lipases are a class of enzymes that are frequently used for the kinetic resolution of racemic alcohols due to their high enantioselectivity and stability in organic solvents. mdpi.comresearchgate.net
In a typical lipase-catalyzed kinetic resolution of a racemic alcohol, the enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. jocpr.commdpi.com This results in a mixture of the acylated (esterified) form of one enantiomer and the unreacted alcohol of the other enantiomer. These two products can then be separated by standard chromatographic techniques. For the resolution to be effective, the enantiomeric ratio (E), which is the ratio of the reaction rates for the two enantiomers (k_fast / k_slow), should be high (ideally ≥100). mdpi.com A key limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. mdpi.com
| Parameter | Description |
| Technique | Lipase-Catalyzed Kinetic Resolution |
| Principle | Differential reaction rates of enantiomers with a chiral enzyme (lipase). jocpr.com |
| Reaction | Enantioselective acylation of a racemic alcohol. mdpi.com |
| Products | One enantiomer as an ester and the other as the unreacted alcohol. |
| Requirement | High enantiomeric ratio (E ≥ 100) for good separation. mdpi.com |
| Limitation | Maximum theoretical yield of 50% for each enantiomer. mdpi.com |
Asymmetric Transesterification Processes
Asymmetric transesterification is the underlying process in the lipase-catalyzed kinetic resolution of alcohols. researchgate.net The lipase (B570770) enzyme's active site contains a "catalytic triad" of amino acid residues (typically serine, histidine, and aspartate). mdpi.com The reaction mechanism involves the formation of an acyl-enzyme intermediate, where an acyl donor (like vinyl acetate) acylates the serine residue of the enzyme. This intermediate then preferentially reacts with one enantiomer of the racemic alcohol that fits better into the enzyme's chiral active site, transferring the acyl group to it. mdpi.com
To overcome the 50% yield limitation of standard kinetic resolution, a process known as Dynamic Kinetic Resolution (DKR) can be employed. mdpi.comorganic-chemistry.org In DKR, the lipase-catalyzed resolution is combined with an in-situ racemization of the less reactive alcohol enantiomer. mdpi.com This is often achieved by adding a metal catalyst (e.g., a ruthenium complex) that continuously converts the slow-reacting enantiomer back into the racemate. organic-chemistry.org This dynamic process allows for the theoretical conversion of 100% of the starting racemic material into a single enantiomer of the acylated product. core.ac.uk
Derivatization Methods for Functionalization and Advanced Research Applications
The functionalization of (E)-4-hydroxy-2-nonenal (HNE) and its protected analogues, such as this compound, through derivatization is a cornerstone of advanced research into its biological roles and for developing sensitive analytical methods. The high reactivity of the α,β-unsaturated aldehyde moiety makes it a prime target for various chemical modifications. These modifications are not only crucial for creating standards for quantification but also for synthesizing molecular probes to investigate its interactions with biological macromolecules and to elucidate its signaling pathways.
Derivatization strategies are broadly employed for several key research applications:
Enhancing Analytical Detection: Modifying the HNE structure to incorporate chromophores, fluorophores, or moieties amenable to specific detectors allows for highly sensitive and selective quantification in complex biological matrices.
Probing Biological Interactions: The formation of adducts with biological nucleophiles, such as amino acid residues in proteins, is a form of in-situ derivatization that is central to understanding the mechanisms of HNE-induced cellular effects. nih.govnih.gov
Creating Research Tools: Synthesizing isotopically labeled analogues or metabolic derivatives helps in tracing the fate of HNE within biological systems and understanding its metabolic pathways. nih.gov
Derivatization for Analytical Quantification
Accurate measurement of HNE in biological samples is challenging due to its high reactivity and low physiological concentrations. To overcome this, various derivatization methods have been developed to create stable products with enhanced detectability for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). nih.govajrms.com
One common approach involves the reaction of the aldehyde group with hydrazine-containing reagents to form stable hydrazones. For analysis by gas chromatography with an electron capture detector (GC-ECD), which is highly sensitive to halogenated compounds, HNE is reacted with reagents like 3,5-dichlorophenylhydrazine (B1297673) (DCPH). nih.govunimi.it The reaction with DCPH yields a single, stable major product, the HNE-3,5-dichlorophenylhydrazone, which can be quantified with high sensitivity. nih.gov In contrast, reagents like 2,4,6-trichlorophenylhydrazine (B147635) (TCPH) can lead to a mixture of products, making DCPH a more suitable choice for reliable analysis. nih.govunimi.it
For HPLC-based methods, fluorescence derivatization is often employed to increase sensitivity. Dansyl hydrazine (B178648) (DNSH) reacts with the aldehydic carbonyl of HNE to produce a highly fluorescent derivative, allowing for detection at picomolar levels. ajrms.com Another sophisticated method developed for the chiral separation and quantification of HNE enantiomers involves derivatization with (S)-carbidopa. und.edu This reaction forms diastereomers that can be separated by reversed-phase LC and detected by tandem mass spectrometry (LC-MS/MS), enabling the study of the stereospecific metabolism and activity of HNE. und.edu
| Derivatizing Agent | Analytical Method | Purpose of Derivatization | Reference |
| 3,5-Dichlorophenylhydrazine (DCPH) | GC-ECD | Forms a stable, halogenated derivative for highly sensitive detection. | nih.govunimi.it |
| Dansyl Hydrazine (DNSH) | HPLC with Fluorescence Detection | Creates a fluorescent derivative for high-sensitivity quantification in plasma. | ajrms.com |
| (S)-Carbidopa | LC-MS/MS | Forms diastereomers to allow for the separation and quantification of HNE enantiomers. | und.edu |
Bioconjugation and Adduct Formation
In biological systems, the most significant derivatization of HNE occurs through its covalent reaction with nucleophilic biomolecules. The electrophilic nature of HNE facilitates its reaction with proteins, DNA, and phospholipids. researchgate.net The primary mechanism of protein modification is through a 1,4-Michael addition reaction, which typically targets the nucleophilic side chains of cysteine, histidine, and lysine (B10760008) residues. nih.govwikipedia.org The formation of these adducts can alter the structure and function of proteins, thereby disrupting cellular signaling, enzyme activity, and protein degradation pathways. nih.govplos.org
The reactivity of HNE with these amino acid residues generally follows the order of Cys >> His > Lys. nih.gov These covalent modifications are critical to the biological effects of HNE, ranging from physiological signaling at low concentrations to cytotoxicity and the promotion of apoptosis at higher concentrations. wikipedia.orgnih.gov The identification of HNE-protein adducts is a key research application used to discover protein targets of oxidative stress and to understand the molecular basis of various pathologies. plos.org For example, HNE has been shown to form adducts with critical enzymes and structural proteins, leading to their dysfunction in various disease states. nih.govplos.org
| Biomolecule Target | Type of Reaction | Functional Consequence | Reference |
| Protein (Cysteine, Histidine, Lysine residues) | Michael Addition | Altered protein structure and function, enzyme inactivation, disruption of signaling pathways. | nih.govnih.govwikipedia.org |
| Protein (Lysine, Arginine residues) | Schiff Base Formation | Formation of protein cross-links and aggregates. | wikipedia.org |
| DNA | Adduct Formation | Can lead to mutagenic products and genomic instability. | researchgate.netnih.gov |
| Phospholipids (e.g., Phosphatidylethanolamine) | Michael Addition | Alteration of membrane structure and properties. | researchgate.net |
Synthetic Analogues for Mechanistic Studies
The chemical synthesis of HNE derivatives and analogues is essential for creating tools to study its metabolism and mechanism of action. This includes the preparation of its metabolic products, such as trans-4-hydroxy-2-nonenoic acid (HNEA), which is formed by the oxidation of HNE in vivo. und.edu Having synthetic standards of these metabolites is crucial for studying the pathways of HNE detoxification and clearance.
Furthermore, isotope labeling provides a powerful method for tracing the molecule in biological experiments. For instance, 4-(³H) 4-hydroxy-2-trans-nonenal was synthesized by the sodium borotritide reduction of its 4-keto derivative. nih.gov Such radiolabeled analogues allow for precise tracking and quantification of HNE and its metabolites in cells and tissues, providing invaluable insights into its absorption, distribution, metabolism, and excretion. The synthesis often starts from a protected precursor, such as HNE dimethyl acetal (HNE-DMA), which is more stable and can be deprotected just prior to use to generate the reactive aldehyde. nih.govnih.gov
Reactivity and Chemical Transformations of the E 4 2 Tetrahydropyranyl Oxy 2 Nonenal Core
Electrophilic Reactivity of the α,β-Unsaturated Carbonyl System
The α,β-unsaturated carbonyl moiety is a conjugated system where the p-orbitals of the alkene and the carbonyl group overlap. This conjugation results in a delocalized π-electron system, making the molecule electrophilic at both the carbonyl carbon (C1) and the β-carbon (C3). wikipedia.org
The powerful electron-withdrawing nature of the carbonyl group deactivates the carbon-carbon double bond towards traditional electrophilic addition reactions when compared to simple alkenes. uobabylon.edu.iq Nonetheless, such reactions can occur, and their regioselectivity is controlled by the conjugated system. In the addition of an unsymmetrical reagent (H-X), the proton (H+) typically adds to the α-carbon (C2), while the nucleophilic portion (X-) adds to the β-carbon (C3). uobabylon.edu.iq This orientation is governed by the formation of the more stable carbocation intermediate, which avoids placing a positive charge on the electronegative carbonyl oxygen. uobabylon.edu.iq
Furthermore, the electron-deficient alkene component of α,β-unsaturated enals can participate as a dienophile in Diels-Alder reactions. The reactivity in these cycloadditions can be enhanced by the use of Lewis acids, which coordinate to the carbonyl oxygen, further increasing the electrophilicity of the conjugated system. wikipedia.org
Nucleophilic Addition Reactions to the Aldehyde and Alkene Moieties
The delocalized Lowest Unoccupied Molecular Orbital (LUMO) of the α,β-unsaturated system has large coefficients on both the carbonyl carbon and the β-carbon, making both sites susceptible to nucleophilic attack. youtube.com This dual reactivity gives rise to two main pathways for nucleophilic addition:
Direct Addition (1,2-Addition): Nucleophiles can attack the electrophilic carbonyl carbon directly. This pathway is typical for strong, "hard" nucleophiles such as Grignard reagents or organolithium compounds, leading to the formation of a secondary allylic alcohol upon workup.
Conjugate Addition (1,4-Addition or Michael Addition): "Soft" nucleophiles, such as thiolates, amines, or cuprates, preferentially attack the β-carbon. nih.gov This vinylogous reactivity results in the formation of an enolate intermediate, which is subsequently protonated, typically at the α-carbon, to yield a saturated aldehyde. wikipedia.orgyoutube.com
The reactivity of analogous α,β-unsaturated aldehydes, such as 4-hydroxy-2-nonenal (HNE), with biological nucleophiles has been extensively studied. HNE readily forms covalent adducts with the nucleophilic side chains of amino acids like cysteine, histidine, and lysine (B10760008), primarily through Michael addition. mdpi.comresearchgate.net The sulfhydryl group of cysteine is a particularly soft and potent nucleophile for this reaction. nih.govnih.gov This type of reaction leads to the formation of advanced lipoxidation end products (ALE). mdpi.com The general reactivity order for these amino acids with HNE is Cysteine > Histidine > Lysine. researchgate.net
| Reaction Type | Site of Attack | Typical Nucleophiles | Initial Product |
|---|---|---|---|
| Direct Addition (1,2) | Carbonyl Carbon (C1) | Organolithium reagents, Grignard reagents | Allylic alcohol (after workup) |
| Conjugate Addition (1,4) | β-Carbon (C3) | Cuprates, thiolates, amines, enolates | Saturated aldehyde (after workup) |
Stereochemical Considerations in Chemical Transformations
The structure of (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal contains inherent stereochemical complexity. The molecule possesses a stereocenter at the C4 position, and the introduction of the THP protecting group, which is itself chiral, creates a second stereocenter. This results in the compound existing as a mixture of diastereomers. thieme-connect.de
The presence of the pre-existing stereocenter at C4 can significantly influence the stereochemical outcome of reactions at the carbonyl and alkene moieties through substrate-controlled diastereoselection.
Addition to the Aldehyde: Nucleophilic addition to the C1 carbonyl group can proceed with facial selectivity, guided by the adjacent C4 stereocenter. The relative orientation of the substituents on the C4 carbon can sterically hinder one face of the aldehyde, leading to the preferential formation of one diastereomeric alcohol product over the other.
Addition to the Alkene: Similarly, in conjugate additions, the conformation of the molecule, influenced by the stereochemistry at C4, can direct the nucleophile to attack the si or re face of the double bond, resulting in diastereoselective formation of the new stereocenter at C3.
Studies on the enzymatic metabolism of the analogous compound, 4-hydroxy-2-nonenal (HNE), highlight the potential for high stereoselectivity. For instance, the enzyme Glutathione (B108866) S-transferase A4-4 catalyzes the conjugate addition of glutathione to both (R)- and (S)-HNE. nih.gov Remarkably, the reaction is completely stereoselective in its product formation, with the nucleophilic attack of the glutathione thiolate occurring exclusively on the si face of the double bond for both enantiomers, resulting in only the S-configuration at the newly formed stereocenter (C3). nih.gov
Stability and Cleavage of the 2-Tetrahydropyranyl Ether Linkage
The 2-tetrahydropyranyl (THP) group serves as a protecting group for the hydroxyl function at the C4 position. A key advantage of the THP ether is its robust stability under a wide range of non-acidic conditions. It is resistant to strongly basic media, organometallic reagents (e.g., Grignard and organolithium reagents at temperatures below 0°C), metal hydrides, and various alkylating and acylating agents. thieme-connect.deorganic-chemistry.org
Conversely, the THP group is an acetal (B89532) and is therefore highly susceptible to cleavage under acidic conditions. thieme-connect.deyoutube.com The deprotection is typically achieved using mild protic or Lewis acids. The reaction proceeds via protonation of the ether oxygen, followed by cleavage to form an alcohol and a resonance-stabilized oxocarbenium ion. youtube.com This lability allows for its selective removal in the presence of other functional groups that are stable to acid.
In some cases, unintended cleavage can occur. For example, during catalytic hydrogenation with Pd/C, acidic residues present in the commercial catalyst can catalyze the removal of the THP group, especially in protic solvents like methanol (B129727) or ethanol. researchgate.net This can be mitigated by using non-protic solvents such as cyclohexane (B81311) or by neutralizing the catalyst prior to use. researchgate.net
| Reagent/Condition | Solvent | Notes |
|---|---|---|
| Acetic Acid (AcOH) / H₂O / THF | THF/Water | Mild conditions, often requiring gentle heating. thieme-connect.de |
| Pyridinium (B92312) p-toluenesulfonate (PPTS) | Ethanol (EtOH) or Methanol (MeOH) | Mildly acidic catalyst, good for sensitive substrates. thieme-connect.de |
| Camphorsulfonic acid (CSA) | Methanol (MeOH) | Effective for acetal exchange-based deprotection. thieme-connect.de |
| Bismuth triflate (Bi(OTf)₃) | Solvent-free | Efficient Lewis acid catalyst. organic-chemistry.org |
| Selectfluor™ | - | An electrophilic fluorinating agent that can also effect cleavage. organic-chemistry.org |
Radical-Mediated Reactions Involving Analogous Alkenoxyl Structures
The α,β-unsaturated system is also susceptible to radical-mediated reactions. Radical species can add across the carbon-carbon double bond, typically with a preference for addition at the less substituted β-carbon. This addition generates a resonance-stabilized α-carbonyl radical intermediate, which can then participate in subsequent reactions, such as hydrogen atom abstraction or further addition to another molecule. libretexts.org Acyl radicals, which can be generated from aldehydes, are known to add to alkenes in this manner. nih.gov
Furthermore, if the THP protecting group is removed to reveal the C4 hydroxyl group, the resulting structure is analogous to 4-hydroxy-2-nonenal. This secondary alcohol can be a precursor to an alkenoxyl radical (an alkoxy radical adjacent to an alkene). Alkoxy radicals are highly reactive intermediates that can undergo several characteristic transformations. nih.gov
β-Fragmentation: Cleavage of a carbon-carbon bond beta to the oxygen radical. In this case, fragmentation of the C3-C4 bond could occur.
Hydrogen Atom Transfer (HAT): An alkoxy radical can abstract a hydrogen atom from a nearby C-H bond. Intramolecular 1,5-HAT reactions are particularly common and kinetically favorable, leading to the formation of a new carbon-centered radical. mdpi.com
The formation of HNE itself during lipid peroxidation is a radical-driven process, involving the reaction of alkyl and peroxyl radicals with polyunsaturated fatty acids, underscoring the relevance of radical chemistry to this class of molecules. nih.gov
Role As a Synthetic Intermediate and Precursor in Mechanistic Studies
Utility of the 2-Tetrahydropyranyl Protecting Group in Complex Molecule Synthesis
In the multistep synthesis of complex organic molecules, the selective protection and deprotection of functional groups is a cornerstone strategy. The 2-tetrahydropyranyl (THP) group is a widely employed protecting group for alcohols due to its favorable chemical properties. nih.govnih.govresearchgate.net The THP ether is formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydropyran (DHP). total-synthesis.comwikipedia.org This acetal (B89532) functionality is valued for its stability across a broad spectrum of non-acidic reaction conditions. nih.govthieme-connect.de
The key advantage of the THP group lies in its resilience to strongly basic media, organometallic reagents (like Grignard and organolithium reagents), metal hydrides, and various alkylating and acylating agents. thieme-connect.deorganic-chemistry.org This stability allows for chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyl group. For a molecule like (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal, this means that the aldehyde or the carbon-carbon double bond can be manipulated while the C4-oxygen is safely masked.
Deprotection, or the removal of the THP group, is typically achieved under mild acidic conditions, such as with acetic acid in an aqueous solution or with pyridinium (B92312) p-toluenesulfonate (PPTS) in an alcohol solvent, which regenerates the original alcohol. wikipedia.orgorganic-chemistry.orgacs.orgacs.org One notable drawback of the THP group is that its introduction to a chiral alcohol creates a new stereocenter at the C2 position of the pyran ring, resulting in a mixture of diastereomers, which can complicate purification and spectral analysis. total-synthesis.comthieme-connect.deorganic-chemistry.org
Table 1: Properties of the 2-Tetrahydropyranyl (THP) Protecting Group
| Property | Description | References |
|---|---|---|
| Formation | Acid-catalyzed reaction of an alcohol with 3,4-dihydropyran (DHP). | total-synthesis.comwikipedia.org |
| Stability | Stable towards strong bases, organometallics, metal hydrides, alkylating agents, and acylating agents. | thieme-connect.deorganic-chemistry.org |
| Lability | Cleaved under mild acidic conditions (e.g., aqueous acetic acid, PPTS). | wikipedia.orgorganic-chemistry.orgacs.org |
| Advantages | Low cost of reagents, ease of introduction/removal, and generally good stability. | nih.govnih.govthieme-connect.de |
| Disadvantages | Forms diastereomers with chiral alcohols, which can complicate purification and analysis. | total-synthesis.comthieme-connect.deorganic-chemistry.org |
Precursor for the Generation of Chiral 4-Hydroxy-2-nonenal (4-HNE) Enantiomers
(E)-4-Hydroxy-2-nonenal (4-HNE) is a significant aldehydic product of lipid peroxidation, and it is typically generated in biological systems as a racemic mixture of (R)- and (S)-enantiomers. nih.govresearchgate.net These enantiomers, however, can exhibit different biological and toxicological activities, making the study of their individual effects crucial for understanding their roles in pathophysiology. nih.govacs.orgnih.govnih.gov For instance, studies have shown that (R)-HNE and (S)-HNE can differentially affect cellular signaling pathways, such as the phosphorylation of kinases like JNK, Akt, and MAPK, and can lead to different outcomes in apoptosis. nih.govacs.orgnih.gov The lack of expedient methods to prepare enantiomerically pure HNE has historically hindered research into its stereospecific interactions. nih.govresearchgate.net
This compound is a critical synthetic intermediate that facilitates the production of these pure HNE enantiomers. A common synthetic strategy involves the protection of the hydroxyl group of a racemic 4-hydroxy precursor as a THP ether. The resulting diastereomeric mixture can then be separated using chiral chromatography. Alternatively, an enantioselective synthesis can be employed from the outset to produce a specific enantiomer of the THP-protected intermediate.
Once the desired enantiomerically pure THP-protected precursor is isolated, the final step is the mild acid-catalyzed removal of the THP group. This liberates the chiral alcohol, yielding either (R)-4-HNE or (S)-4-HNE with high optical purity. nih.govresearchgate.net This approach provides researchers with access to the individual enantiomers, which is essential for investigating their distinct metabolic fates and their stereoselective interactions with biological targets like enzymes and receptors. nih.govnih.gov
Application in Mimicking and Studying Endogenous Aldehydic Lipid Peroxidation Products
Lipid peroxidation, the oxidative degradation of polyunsaturated fatty acids, generates a host of reactive aldehydes, which are considered biomarkers and mediators of oxidative stress. nih.govmdpi.comnih.govresearchgate.net Among these, 4-HNE is one of the most abundant and biologically active products derived from the peroxidation of omega-6 fatty acids like arachidonic and linoleic acid. mdpi.comnih.govwikipedia.org 4-HNE is a highly reactive electrophile that readily forms covalent adducts with nucleophilic sites on proteins, DNA, and lipids, leading to cellular dysfunction and cytotoxicity. nih.govwikipedia.orgnih.govjneurosci.org This reactivity makes it a key player in the pathology of numerous diseases associated with oxidative stress. nih.govnih.govmdpi.com
However, the inherent reactivity and instability of 4-HNE pose significant challenges for its use in experimental settings. It can degrade or polymerize upon storage, making it difficult to administer a precise and known concentration in in vitro studies. jneurosci.org Here, this compound serves as an invaluable tool. As a stable, "masked" form of 4-HNE, it can be stored and handled with greater ease.
Researchers use this THP-protected precursor to generate fresh, pure 4-HNE immediately before use by simple deprotection. This allows for the controlled introduction of a known quantity of the reactive aldehyde into a biological system, effectively mimicking the conditions of acute oxidative stress. nih.govnih.govmdpi.combohrium.com This methodology is crucial for a variety of mechanistic studies, including:
Identifying the specific protein targets of 4-HNE adduction. mdpi.comnih.gov
Investigating the downstream effects of 4-HNE on cell signaling pathways, gene expression, and apoptosis. nih.govjneurosci.org
Elucidating the enzymatic pathways involved in HNE detoxification. wikipedia.orgmdpi.com
By providing a reliable and controllable source of this potent lipid peroxidation product, this compound enables a more accurate and reproducible investigation of the molecular mechanisms underlying oxidative damage in cells and tissues.
Table 2: Major Aldehydic Products of Lipid Peroxidation
| Compound Name | Abbreviation | Notes | References |
|---|---|---|---|
| (E)-4-Hydroxy-2-nonenal | 4-HNE | A primary, highly bioactive product from ω-6 PUFA peroxidation. | nih.govwikipedia.org |
| Malondialdehyde | MDA | An abundant product often used as a general biomarker of oxidative stress. | nih.govsemanticscholar.org |
| Acrolein | A highly reactive α,β-unsaturated aldehyde. | nih.gov | |
| 4-Oxo-2-nonenal (B12555) | ONE | Another reactive aldehyde derived from lipid hydroperoxides. | nih.govnih.gov |
| 4-Hydroperoxy-2-nonenal | A precursor to 4-HNE and 4-oxo-2-nonenal. | nih.gov |
Analytical Methodologies for Research Characterization and Detection
Chromatographic Separation Techniques
Chromatography is indispensable for separating (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal from complex mixtures prior to its detection and quantification. The choice between gas and liquid chromatography is typically dictated by the sample matrix and the analytical objective.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds, including various nonenal isomers. nih.govnih.govresearchgate.net For this compound, its volatility is influenced by the tetrahydropyranyl (THP) protecting group. The analysis typically involves a heated injection port to vaporize the sample, a capillary column to separate the components, and a mass spectrometer to detect and identify the eluted compounds based on their mass-to-charge ratio and fragmentation patterns.
Research on related nonenals often employs headspace solid-phase microextraction (HS-SPME) as a pre-concentration and sample introduction technique. nih.govresearchgate.netmdpi.com This solvent-free method is highly effective for extracting volatile analytes from a sample matrix onto a coated fiber, which is then desorbed in the GC injector. nih.govmdpi.com For the analysis of this compound, HS-SPME could be optimized by selecting an appropriate fiber coating (e.g., Polydimethylsiloxane/Divinylbenzene, PDMS/DVB) and adjusting extraction time and temperature to achieve high sensitivity. nih.gov The detection limits for nonenals using HS-SPME-GC-MS can reach the picogram level. nih.govmdpi.com
| Parameter | Condition/Setting | Reference |
|---|---|---|
| Column | DB-1 or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) | nih.govmdpi.com |
| Injection Mode | Splitless (for trace analysis) | researchgate.net |
| Injector Temperature | 250-280 °C | researchgate.net |
| Oven Program | Initial temp ~40-50 °C, ramped to ~250-280 °C | nih.gov |
| Carrier Gas | Helium | researchgate.net |
| MS Ionization | Electron Ionization (EI) at 70 eV | nih.gov |
| MS Detection Mode | Full Scan and/or Selected Ion Monitoring (SIM) for enhanced sensitivity | nih.govresearchgate.net |
High-Performance Liquid Chromatography (HPLC) is a preferred method for analyzing less volatile or thermally labile compounds and is widely used for various aldehydes. tandfonline.comresearchgate.net this compound, with its α,β-unsaturated aldehyde chromophore, can be detected by UV spectrophotometry. researchgate.net Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol), is the most common mode for separation. tandfonline.comnih.gov
For enhanced sensitivity and specificity, HPLC systems can be coupled with advanced detectors. HPLC with tandem mass spectrometry (HPLC-MS/MS) provides high selectivity and low detection limits, making it suitable for complex biological samples. acs.org This technique was successfully developed for the related compound 4-hydroxy-2-nonenal (HNE) in food products, achieving a detection limit of 0.043 mg/kg. acs.org Fluorescence detection can also be employed following derivatization of the aldehyde group with a fluorescent tag. tandfonline.com
| Parameter | Condition/Setting | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | nih.gov |
| Mobile Phase | Gradient elution with Acetonitrile/Water mixture | nih.gov |
| Detection | UV Absorbance (e.g., at 220-240 nm) | researchgate.netnih.gov |
| Advanced Detection | Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI) | nih.govacs.org |
| Flow Rate | ~1.0 mL/min | researchgate.net |
Spectroscopic Characterization Techniques
Spectroscopic methods are essential for the unambiguous structural confirmation of this compound and for studying its interactions with other molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structural elucidation of organic molecules. youtube.com For this compound, ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.
In the ¹H NMR spectrum, characteristic signals would confirm the structure:
A downfield signal for the aldehyde proton (CHO), typically around δ 9.5 ppm. acs.org
Signals for the two vinyl protons (CH=CH) in the range of δ 6.0-7.0 ppm. The large coupling constant (J value, typically >15 Hz) between these protons would confirm the E (trans) stereochemistry of the double bond. acs.org
A multiplet for the proton on the carbon bearing the THP ether (CH-O-THP).
A complex set of signals for the protons of the THP ring and the aliphatic chain.
¹³C NMR would show distinct signals for the carbonyl carbon (~190-200 ppm), the two sp² carbons of the double bond, the acetal (B89532) carbon of the THP group (~90-100 ppm), and the remaining sp³ carbons. nih.gov Two-dimensional NMR experiments, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, providing definitive structural proof. nih.gov
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and is a cornerstone for the identification of nonenals and their reaction products. nih.govnih.gov In GC-MS, Electron Ionization (EI) leads to extensive fragmentation, creating a characteristic fingerprint that can be compared to spectral libraries for identification.
In HPLC-MS, softer ionization techniques like Electrospray Ionization (ESI) are typically used, which often keeps the molecule intact as a protonated molecule [M+H]⁺. acs.orgnih.gov This allows for accurate molecular weight determination. Tandem MS (MS/MS) involves selecting the parent ion and subjecting it to collision-induced dissociation to generate fragment ions, which provides further structural information. acs.org
A significant application of MS is in the analysis of covalent adducts formed between reactive aldehydes like nonenals and nucleophilic sites on proteins and peptides, particularly cysteine, histidine, and lysine (B10760008) residues. nih.govnih.gov Extensive research using ESI-MS/MS has characterized the adducts of related compounds like 4-hydroxy-2-nonenal (HNE) and 4-oxo-2-nonenal (B12555) (ONE). nih.govtandfonline.comtandfonline.com These studies show that modification typically occurs via Michael addition, resulting in a specific mass increase corresponding to the aldehyde. acs.orgnih.gov Similar MS-based strategies can be applied to identify and characterize adducts of this compound with biomolecules.
Pre-column Derivatization Strategies for Enhanced Analytical Sensitivity
To overcome challenges related to low concentrations or poor detectability, pre-column derivatization is a common strategy in the analysis of aldehydes. tandfonline.com This involves a chemical reaction to convert the aldehyde into a derivative with improved chromatographic properties or detector response.
For HPLC analysis, reagents that introduce a fluorophore are often used. For example, dansylhydrazine reacts with the carbonyl group of nonenals to form a highly fluorescent hydrazone derivative, enabling sensitive detection with a fluorescence detector. tandfonline.com
For GC-MS analysis, derivatization can improve thermal stability and introduce a group that is highly responsive to a specific detector. A widely used reagent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). researchgate.net It reacts with aldehydes to form an oxime derivative. The multiple fluorine atoms in the PFBHA moiety make the derivative highly sensitive to an electron capture detector (ECD) and provide a characteristic mass for selective detection in MS. researchgate.net
| Reagent | Target Functional Group | Analytical Technique | Advantage | Reference |
|---|---|---|---|---|
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Carbonyl (Aldehyde) | GC-MS, GC-ECD | Enhances volatility and provides high sensitivity for ECD and MS detection. | researchgate.net |
| Dansylhydrazine | Carbonyl (Aldehyde) | HPLC-Fluorescence | Forms a highly fluorescent derivative for sensitive detection. | tandfonline.com |
| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl (Aldehyde) | HPLC-UV | Forms a stable hydrazone with strong UV absorbance. | researchgate.net |
Focus on Molecular Mechanisms and Biochemical Pathways, Not Clinical Outcomes
Molecular Interactions with Biological Macromolecules
The electrophilic nature of the HNE core structure facilitates covalent adduction with nucleophilic sites on biological macromolecules, including proteins and DNA. These interactions can significantly alter the structure and function of the target molecules.
Covalent Adduction Mechanisms with Proteins
HNE covalently modifies proteins through two primary mechanisms: Michael addition and Schiff base formation. mdpi.com These modifications, termed advanced lipoxidation end products (ALEs), target specific nucleophilic amino acid residues. mdpi.com The choice of reaction pathway and the specific residue targeted are influenced by factors such as the local protein environment and the pKa of the amino acid side chain.
Michael Addition: This reaction involves the nucleophilic 1,4-addition of an amino acid side chain to the C3 carbon of the α,β-unsaturated aldehyde. mdpi.com The primary targets for this type of adduction are the thiol group of cysteine and the imidazole (B134444) groups of histidine residues. The primary amine of lysine (B10760008) can also participate in Michael addition. This reaction results in the formation of a stable thioether or amino-adduct, adding a mass of 156 Da to the modified residue. nih.gov
Schiff Base Formation: This reaction occurs between the aldehyde group (C1) of HNE and the primary amino group of lysine residues. The initial reaction forms a reversible Schiff base (imine), which can undergo further reactions to form more stable, secondary products like pyrrole (B145914) derivatives. This modification results in a mass increase of 138 Da due to the loss of a water molecule. nih.gov
The specific amino acid residues susceptible to HNE adduction are:
Cysteine: The highly nucleophilic thiol group of cysteine readily attacks the electrophilic C3 of HNE, forming a stable Michael adduct.
Histidine: The imidazole ring of histidine is also a potent nucleophile that forms Michael adducts with HNE.
Lysine: The ε-amino group of lysine can participate in both Michael addition at C3 and Schiff base formation at the C1 carbonyl group. wikipedia.org
| Reaction Mechanism | Target Amino Acid | Reactive Group | Resulting Adduct |
|---|---|---|---|
| Michael Addition | Cysteine | Thiol (-SH) | Stable Thioether Adduct |
| Michael Addition | Histidine | Imidazole Ring | Stable Adduct |
| Michael Addition | Lysine | ε-Amino (-NH2) | Stable Adduct |
| Schiff Base Formation | Lysine | ε-Amino (-NH2) | Reversible Imine, Stable Pyrroles |
Formation and Characterization of DNA Adducts
While proteins are the more frequent target, HNE can also react with DNA, leading to genotoxic lesions. mdpi.com The reaction primarily targets the nucleophilic sites on DNA bases, particularly guanine. nih.govoup.com
The predominant DNA lesion formed by HNE is a cyclic 1,N2-propano-2'-deoxyguanosine adduct (HNE-dGuo). aacrjournals.orgnih.gov These adducts exist as a mixture of diastereomers due to the multiple chiral centers in the molecule. aacrjournals.org HNE can also undergo epoxidation to form 2,3-epoxy-4-hydroxynonanal, which is more reactive and can form etheno-type adducts with deoxyguanosine and deoxyadenosine. mdpi.comnih.gov However, studies have shown that the HNE-dGuo adduct is the major lesion formed, representing over 95% of total adducts in cultured human cells, and is poorly repaired. nih.gov
The characterization of these adducts relies on sensitive analytical techniques. Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a critical tool for identifying the specific structures of these adducts. nih.govnih.gov The ³²P-postlabeling method combined with high-performance liquid chromatography (HPLC) has also been used to detect and quantify HNE-derived DNA adducts in tissues. aacrjournals.org Research has demonstrated that HNE-DNA adducts form preferentially at specific sequences, such as the third base of codon 249 in the p53 gene, a known mutational hotspot in certain cancers. nih.govoup.com
Modulation of Cellular Regulatory Processes
Through covalent adduction, HNE can alter the function of key regulatory proteins and interfere with critical cellular processes, including DNA repair and redox signaling.
Effects on DNA Repair Mechanisms
The formation of HNE-DNA adducts represents a form of DNA damage that must be addressed by the cell's repair machinery. Concurrently, HNE can directly impair the DNA repair process itself. Studies have shown that HNE can inhibit the nucleotide excision repair (NER) pathway, which is responsible for removing bulky DNA lesions. nih.govnih.gov This inhibition is not due to the adducts themselves but rather to the direct modification of proteins involved in the repair process by HNE. nih.govnih.gov By damaging both DNA and the mechanisms that repair it, HNE can contribute synergistically to genomic instability. nih.gov
Role in Redox Signaling Pathways
HNE is recognized not just as a toxic byproduct of oxidative stress but also as a signaling molecule that modulates redox-sensitive pathways. mdpi.comnih.gov Its effects are often concentration-dependent. By modifying critical cysteine residues on signaling proteins, HNE can trigger adaptive responses that protect the cell from oxidative stress.
Key signaling pathways modulated by HNE include:
Nrf2 Pathway: The transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive by Keap1. Electrophiles like HNE can modify cysteine residues on Keap1, leading to the release and activation of Nrf2. nih.govresearchgate.net Activated Nrf2 translocates to the nucleus and promotes the transcription of a suite of antioxidant and detoxification genes, including those for glutathione (B108866) S-transferases and thioredoxin reductase 1. nih.govresearchgate.netnih.gov This represents a crucial adaptive response to electrophilic stress.
NF-κB Pathway: The role of HNE in regulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is complex and concentration-dependent. nih.govnih.gov At low concentrations (e.g., 0.1–1 µM), HNE can activate the NF-κB pathway by modifying components of the IKK complex, leading to a pro-inflammatory response. nih.gov Conversely, at higher concentrations (e.g., >5 µM), HNE has been shown to inhibit NF-κB activation. researchgate.netnih.gov This dual role highlights the complexity of HNE's function as a signaling molecule.
Enzymatic Biotransformation and Metabolic Pathways
Cells possess sophisticated enzymatic systems to metabolize and detoxify HNE, thereby controlling its intracellular concentration and mitigating its potentially harmful effects. nih.gov Three major pathways are involved in HNE biotransformation. mdpi.comnih.gov
Conjugation with Glutathione (GSH): This is the predominant pathway for HNE detoxification. nih.govuiowa.edu The reaction is catalyzed by Glutathione S-transferases (GSTs), particularly the alpha-class isoform GSTA4-4. nih.govwikipedia.org The enzyme facilitates the Michael addition of the thiol group of GSH to the C3 of HNE, forming a glutathione-S-conjugate (GS-HNE). wikipedia.orgresearchgate.net This process increases the water solubility of the molecule, preparing it for excretion. wikipedia.org GSTA4-4 exhibits high product stereoselectivity, producing a specific configuration at the site of conjugation regardless of the substrate's chirality. nih.gov
Reduction to Alcohol: HNE can be reduced to the corresponding alcohol, 1,4-dihydroxy-2-nonene (DHN). This reaction is catalyzed by enzymes such as alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs). mdpi.comnih.govnih.gov This modification eliminates the reactive aldehyde group, detoxifying the molecule.
Oxidation to Carboxylic Acid: The aldehyde group of HNE can be oxidized to a carboxylic acid, forming 4-hydroxy-2-nonenoic acid (HNA). This conversion is carried out by aldehyde dehydrogenases (ALDHs). mdpi.comnih.govnih.gov
The efficiency of these metabolic pathways is critical for cellular homeostasis. Impairment of HNE metabolism, which has been observed in aging, can lead to its accumulation and the subsequent formation of macromolecular adducts. nih.gov
| Pathway | Enzyme Family | Substrate | Product | Biochemical Effect |
|---|---|---|---|---|
| Glutathione Conjugation | Glutathione S-Transferases (GSTs) | 4-Hydroxy-2-nonenal (HNE) | GS-HNE Conjugate | Detoxification, Increased Solubility |
| Reduction | Aldo-Keto Reductases (AKRs), Alcohol Dehydrogenases (ADHs) | 4-Hydroxy-2-nonenal (HNE) | 1,4-Dihydroxy-2-nonene (DHN) | Detoxification (Aldehyde Removal) |
| Oxidation | Aldehyde Dehydrogenases (ALDHs) | 4-Hydroxy-2-nonenal (HNE) | 4-Hydroxy-2-nonenoic Acid (HNA) | Detoxification (Aldehyde Removal) |
Aldehyde Dehydrogenase (ALDH) Mediated Oxidation Pathways
One of the primary routes for the detoxification of 4-HNE is its oxidation to a less toxic carboxylic acid derivative, 4-hydroxy-2-nonenoic acid (HNA). mdpi.commdpi.com This reaction is catalyzed by the aldehyde dehydrogenase (ALDH) superfamily of enzymes. mdpi.com Multiple ALDH isozymes, present in various tissues, play a role in cytoprotection against reactive aldehydes like 4-HNE. mdpi.com
The mitochondrial enzyme aldehyde dehydrogenase 2 (ALDH2) is a key player in the metabolism of 4-HNE. mdpi.comwikipedia.org Increased activity of ALDH2 has been shown to be protective against conditions associated with oxidative stress, which is attributed to its efficiency in metabolizing 4-HNE. wikipedia.orgnih.gov Studies have demonstrated that ALDH2 deficiency leads to an accumulation of 4-HNE, highlighting its crucial role in neuronal protection. nih.gov The oxidation of 4-HNE to HNA by ALDH is a significant pathway in various cell types, including liver cells and lens epithelial cells. nih.govarvojournals.org In rat H35 hepatoma cells, the oxidative metabolite HNA is rapidly produced and efficiently eliminated from the cells. nih.gov
Interestingly, the oxidation of 4-HNE can be enantioselective. Research has shown that in rat brain mitochondria, the (R)-enantiomer of 4-HNE is preferentially oxidized to HNA. nih.gov This stereoselectivity is dependent on the specific ALDH isozyme and can be influenced by the presence of cofactors like Mg2+ ions. nih.gov
| Enzyme Family | Key Isozyme(s) | Substrate | Product | Cellular Location | Significance |
| Aldehyde Dehydrogenase (ALDH) | ALDH2, ALDH1 | 4-hydroxy-2-nonenal (4-HNE) | 4-hydroxy-2-nonenoic acid (HNA) | Mitochondria, Cytosol | Major detoxification pathway, reduces cytotoxicity |
Aldose Reductase (AKR) Mediated Reduction Pathways
Another significant metabolic pathway for 4-HNE involves its reduction to 1,4-dihydroxy-2-nonene (DHN), a corresponding alcohol. mdpi.comnih.gov This reaction is primarily catalyzed by aldose reductase (AR), a member of the aldo-keto reductase (AKR) superfamily. nih.govnih.gov Aldose reductase can reduce the aldehyde group of 4-HNE, contributing to its detoxification. nih.gov
The human aldo-keto reductase AKR1C1 has been shown to efficiently reduce 4-HNE to 1,4-dihydroxy-2-nonene. drugbank.com This enzyme is inducible by oxidative stress, suggesting a responsive cellular defense mechanism against lipid peroxidation products. drugbank.com Aldose reductase not only acts on free 4-HNE but also on its glutathione conjugate, GS-HNE, reducing it to GS-DHN. nih.govnih.gov This indicates a multi-faceted role for aldose reductase in the detoxification of 4-HNE and its metabolites. nih.gov Inhibition of aldose reductase leads to an accumulation of 4-HNE, underscoring its importance in the metabolism of this aldehyde. mdpi.com
The reduction of 4-HNE by aldose reductase is considered an efficient detoxification route. mdpi.com The resulting product, DHN, is less reactive than the parent aldehyde.
| Enzyme Family | Key Isozyme(s) | Substrate(s) | Product(s) | Cofactor | Significance |
| Aldo-Keto Reductase (AKR) | Aldose Reductase (AR), AKR1C1 | 4-hydroxy-2-nonenal (4-HNE), GS-HNE | 1,4-dihydroxy-2-nonene (DHN), GS-DHN | NADPH | Detoxification of 4-HNE and its glutathione conjugate |
Glutathione S-Transferase (GST) Conjugation and Detoxification Routes
The conjugation of 4-HNE with glutathione (GSH) is a predominant and critical pathway for its detoxification. nih.govnih.gov This reaction is catalyzed by glutathione S-transferases (GSTs), with certain isoforms exhibiting high specificity and efficiency for 4-HNE. wikipedia.org The alpha-class GSTs, particularly hGSTA4-4, are highly effective in catalyzing the addition of GSH to the α,β-unsaturated aldehyde of 4-HNE, forming a more water-soluble and less toxic conjugate, GS-HNE. wikipedia.orgnih.gov
This conjugation can also occur spontaneously, but the enzymatic catalysis by GSTs significantly accelerates the rate of detoxification. mdpi.com The formation of the GS-HNE adduct is a major metabolic route in many cell types, including erythrocytes and liver cells. nih.govnih.gov In rat erythrocytes, the glutathione conjugate of 4-HNE accounts for a significant portion of its metabolism. nih.gov
The GS-HNE conjugate can be further metabolized. As mentioned, it is a substrate for aldose reductase, which reduces it to GS-DHN. nih.gov The GS-HNE conjugate and its metabolites are actively transported out of the cell by transporters such as the Multidrug Resistance Protein 1 (MRP1) and Ral-interacting GTPase activating protein (RLIP76), preventing intracellular accumulation and subsequent toxicity. wikipedia.orgelte.hu The efficiency of this conjugation and export system is a key determinant of cellular resistance to 4-HNE-induced stress. nih.govnih.gov Studies have shown that cells with higher levels of glutathione and GST activity are more resistant to the cytotoxic effects of 4-HNE. nih.govnih.gov
The stereochemistry of this conjugation is also noteworthy. The enzyme hGSTA4-4 has been shown to exhibit product stereoselectivity, producing a specific configuration at the site of GSH conjugation, regardless of the initial chirality of the 4-HNE substrate. researchgate.net
| Enzyme Family | Key Isozyme(s) | Substrate(s) | Product | Significance |
| Glutathione S-Transferase (GST) | GSTA4-4, hGST5.8 | 4-hydroxy-2-nonenal (4-HNE), Glutathione (GSH) | Glutathione S-conjugate of 4-HNE (GS-HNE) | Major detoxification pathway, increases water solubility for excretion |
Theoretical and Computational Studies of Nonenal Chemistry
Molecular Modeling and Dynamics Simulations of Reactivity
Molecular modeling and dynamics simulations provide valuable tools to understand the conformational preferences and reactivity of molecules like (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal. The introduction of the bulky tetrahydropyranyl (THP) group at the C4 position significantly influences the molecule's three-dimensional structure and, consequently, its interaction with other chemical species.
The THP group itself can exist in different chair conformations, and its linkage to the nonenal backbone introduces a new stereocenter, leading to the possibility of diastereomers. Molecular mechanics calculations can be employed to determine the most stable conformations of these diastereomers. These calculations typically reveal that the bulkier nonenal substituent prefers an equatorial position on the tetrahydropyran (B127337) ring to minimize steric hindrance.
Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of this compound in various solvent environments. These simulations track the atomic movements over time, providing insights into the flexibility of the molecule and the accessibility of its reactive sites. For instance, MD simulations can model the approach of a nucleophile to the electrophilic centers of the α,β-unsaturated aldehyde: the carbonyl carbon (C1) and the β-carbon (C3). The simulations can help visualize how the steric bulk of the THP group may hinder or channel the trajectory of an approaching reactant, thereby influencing the regioselectivity of nucleophilic attack (i.e., 1,2-addition versus 1,4-addition or Michael addition).
Quantum Chemical Calculations of Electronic Structure and Reaction Energetics
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a deeper understanding of the electronic properties and reaction energetics of this compound. These calculations can provide quantitative data on bond lengths, bond angles, atomic charges, and molecular orbital energies.
The electronic structure of an α,β-unsaturated aldehyde is characterized by a conjugated π-system that extends over the O=C-C=C framework. This conjugation leads to a delocalization of electron density and creates electrophilic sites at the carbonyl carbon and the β-carbon. The presence of the electron-withdrawing oxygen atom in the THP ether group at the C4 position can influence the electron density distribution across the entire conjugated system through inductive effects.
DFT calculations can be used to compute the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO is of particular interest as its energy and spatial distribution indicate the most likely sites for nucleophilic attack. For α,β-unsaturated aldehydes, the LUMO typically has significant coefficients on both the carbonyl carbon and the β-carbon, reflecting the electrophilicity of these positions. The presence of the THP-oxy group is expected to subtly modify the energies and shapes of these frontier orbitals compared to the parent 4-hydroxy-2-nonenal.
Furthermore, quantum chemical calculations are instrumental in elucidating the energetics of reaction pathways. For example, the reaction profile for the Michael addition of a nucleophile to this compound can be mapped out by calculating the energies of the reactants, transition states, and products. This allows for the determination of activation barriers and reaction enthalpies, providing a quantitative measure of the reaction's feasibility and kinetics.
Below is a hypothetical data table illustrating the kind of information that could be obtained from DFT calculations on a simplified model system, such as the Michael addition of a methylthiolate nucleophile to a THP-protected 4-hydroxy-2-butenal.
| Parameter | Reactants | Transition State | Product |
| Relative Energy (kcal/mol) | 0.0 | +12.5 | -25.0 |
| C3-S Bond Length (Å) | - | 2.25 | 1.85 |
| C1=O Bond Length (Å) | 1.22 | 1.25 | 1.23 |
| Mulliken Charge on C3 | +0.15 | +0.05 | -0.10 |
| Mulliken Charge on C1 | +0.45 | +0.35 | +0.40 |
Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.
Computational Prediction of Stereoselectivity in Synthetic Pathways
The synthesis of this compound, as well as its subsequent reactions, can involve the formation or interaction with stereocenters. The protection of the hydroxyl group at C4 with dihydropyran introduces a new chiral center at the anomeric carbon of the THP ring. Since the C4 of the nonenal backbone is also a stereocenter (assuming it is chiral), the product is a mixture of diastereomers.
Computational chemistry can be a powerful tool for predicting the stereochemical outcome of reactions. By calculating the energies of the transition states leading to different stereoisomeric products, it is possible to predict which diastereomer will be formed preferentially. For example, in the reaction of 4-hydroxy-2-nonenal with dihydropyran under acidic catalysis, there are different possible approaches of the alcohol to the protonated dihydropyran, leading to different diastereomeric transition states. The relative energies of these transition states, influenced by steric and electronic factors, will determine the diastereomeric ratio of the product.
Similarly, in reactions where this compound is a substrate, the existing stereocenters can influence the stereochemical outcome of the reaction. For instance, in a nucleophilic addition to the carbonyl group, the stereochemistry at C4 and the THP ring can direct the incoming nucleophile to one face of the carbonyl plane over the other, a phenomenon known as diastereoselective induction.
Computational models, often based on DFT, can be used to calculate the energies of the diastereomeric transition states for such reactions. The energy difference between these transition states can be related to the predicted diastereomeric excess (d.e.) of the product through the Boltzmann distribution.
A hypothetical example of such a prediction is shown in the table below for the addition of a hydride reagent to the carbonyl group of a chiral THP-protected hydroxyalkenal.
| Diastereomeric Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio |
| Transition State A (leading to Diastereomer A) | 0.0 | 95 |
| Transition State B (leading to Diastereomer B) | 2.0 | 5 |
Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.
Future Research Directions for E 4 2 Tetrahydropyranyl Oxy 2 Nonenal and Analogues
Development of Innovative and Sustainable Synthetic Routes
Future research should prioritize the development of synthetic pathways to (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal and its analogues that are not only efficient but also adhere to the principles of green chemistry. Current synthetic strategies often rely on multi-step processes that may involve hazardous reagents and generate significant waste. A forward-looking approach would focus on atom economy, the use of renewable feedstocks, and the reduction of energy consumption.
One promising avenue is the application of organocatalysis. Organocatalysts are typically small organic molecules that are metal-free, less toxic, and often more stable than their organometallic counterparts. Research could focus on developing a one-pot synthesis starting from simpler precursors, potentially utilizing a cascade reaction sequence catalyzed by a single organocatalyst. For instance, a proline-catalyzed α-aminoxylation followed by a Horner-Wadsworth-Emmons reaction could be explored.
Furthermore, the integration of biocatalysis presents a highly sustainable alternative. The use of enzymes, such as lipases for regioselective acylation or alcohol dehydrogenases for specific oxidation steps, could lead to highly enantioselective and efficient syntheses. Future work could involve screening for novel enzymes or engineering existing ones to accommodate the specific substrate and reaction requirements for synthesizing the chiral center at the 4-position with high fidelity.
Another area of interest is the use of flow chemistry. Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the potential for straightforward scaling-up. The development of a continuous flow process for the synthesis of this compound would represent a significant technological advancement. This could involve the immobilization of catalysts on solid supports, allowing for their easy separation and reuse, further enhancing the sustainability of the process.
Below is a table summarizing potential sustainable synthetic strategies for future investigation.
| Synthetic Strategy | Key Features | Potential Advantages | Research Focus |
| Organocatalysis | Metal-free catalysts, mild reaction conditions. | Reduced toxicity, lower environmental impact, high stereoselectivity. | Development of novel cascade reactions; catalyst design and optimization. |
| Biocatalysis | Use of enzymes (e.g., lipases, dehydrogenases). | High specificity and enantioselectivity, biodegradable catalysts, mild conditions. | Enzyme screening and engineering; development of multi-enzyme cascade systems. |
| Flow Chemistry | Continuous processing, immobilized catalysts. | Improved safety and scalability, enhanced reaction control, catalyst recycling. | Reactor design and optimization; development of robust immobilized catalysts. |
| Renewable Feedstocks | Utilization of bio-based starting materials. | Reduced reliance on fossil fuels, potential for a circular economy. | Identification of suitable biomass-derived precursors; development of efficient conversion pathways. |
Exploration of Novel Chemical Transformations and Reactions
The unique combination of a protected hydroxyl group and an α,β-unsaturated aldehyde in this compound provides a rich platform for exploring novel chemical transformations. Future research should aim to expand the synthetic utility of this molecule and its analogues by investigating their reactivity in a variety of contexts.
One area of significant potential is in asymmetric catalysis. The enal moiety can participate in a range of cycloaddition reactions, such as Diels-Alder and [4+3] cycloadditions. The development of novel chiral catalysts for these reactions could provide access to a wide array of complex and stereochemically rich cyclic structures. The THP-protected hydroxyl group could play a crucial role in directing the stereochemical outcome of these transformations.
The reactivity of the aldehyde group itself also warrants further investigation. While standard transformations such as oxidation, reduction, and olefination are known, there is scope for exploring more advanced reactions. For example, the use of N-heterocyclic carbenes (NHCs) as catalysts could enable novel umpolung reactivity of the aldehyde, leading to the formation of previously inaccessible molecular architectures.
Furthermore, the development of tandem reactions that involve both the enal and the protected hydroxyl group could lead to highly efficient synthetic routes. For instance, a reaction sequence could be designed where an initial transformation at the enal moiety is followed by a deprotection of the THP group and a subsequent intramolecular reaction, such as a cyclization. This would allow for the rapid construction of complex molecular scaffolds from a relatively simple starting material.
The following table outlines potential areas for the exploration of novel chemical transformations.
| Reaction Type | Potential Reagents/Catalysts | Expected Products | Research Goal |
| Asymmetric Cycloadditions | Chiral Lewis acids, organocatalysts. | Enantioenriched cyclic compounds. | Access to complex stereodefined architectures. |
| Umpolung Reactivity | N-Heterocyclic Carbenes (NHCs). | Acyl anion equivalents, novel C-C bond formations. | Expansion of the synthetic toolbox for this class of compounds. |
| Tandem Reactions | Sequential catalysts, one-pot procedures. | Complex polycyclic structures. | Increase in synthetic efficiency and molecular complexity. |
| Photoredox Catalysis | Visible light photocatalysts. | Radical addition products, novel functionalizations. | Development of new, light-driven transformations. |
Refinement of Advanced Analytical Methodologies for Complex Matrices
The ability to accurately detect and quantify this compound and its metabolites in complex biological and environmental matrices is crucial for understanding its fate and effects. Future research in this area should focus on developing more sensitive, specific, and high-throughput analytical methods.
A key challenge is the lability of the THP protecting group under certain analytical conditions, particularly in acidic environments. Therefore, the development of mild extraction and sample preparation techniques is paramount. Methodologies such as solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE) could be explored to minimize sample handling and the use of harsh solvents.
In terms of detection, high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a promising technique. Future work could involve the development of LC-HRMS methods that allow for the simultaneous quantification of the parent compound and its potential metabolites. The use of tandem mass spectrometry (MS/MS) would provide structural information for the identification of unknown transformation products.
Another area for advancement is the development of specific derivatization reagents that can react with the aldehyde functionality under mild conditions to form stable and easily detectable products. This could enhance the sensitivity and selectivity of the analysis, particularly for techniques like gas chromatography-mass spectrometry (GC-MS).
The table below summarizes future research directions for the development of advanced analytical methodologies.
| Analytical Technique | Area of Refinement | Potential Benefits | Research Objective |
| Sample Preparation | Solid-Phase Microextraction (SPME), Stir Bar Sorptive Extraction (SBSE). | Reduced solvent consumption, minimized sample degradation. | Development of robust and gentle extraction methods. |
| Liquid Chromatography | Ultra-High-Performance Liquid Chromatography (UHPLC). | Improved resolution and speed of analysis. | Faster and more efficient separation of analytes. |
| Mass Spectrometry | High-Resolution Mass Spectrometry (HRMS), Tandem MS (MS/MS). | High sensitivity and specificity, structural elucidation of metabolites. | Accurate quantification and identification in complex matrices. |
| Derivatization | Development of novel, mild derivatization agents. | Enhanced stability and detectability of the analyte. | Improved performance of GC-MS and other analytical techniques. |
Deeper Elucidation of Mechanistic Interactions with Biological Systems
Understanding the interactions of this compound with biological systems at a molecular level is essential for evaluating its potential applications and biological impact. Future research should be directed towards elucidating the mechanisms of its uptake, metabolism, and interaction with cellular macromolecules.
A key hypothesis to investigate is whether this compound acts as a prodrug, releasing a more reactive species, such as 4-hydroxy-2-nonenal (HNE), upon metabolic cleavage of the THP group. Studies could be designed to identify the enzymes responsible for this biotransformation and to determine the kinetics of this process in different cell types and tissues.
The covalent modification of proteins by the α,β-unsaturated aldehyde moiety is another critical area of investigation. The Michael addition of nucleophilic amino acid residues, such as cysteine, histidine, and lysine (B10760008), to the enal system is a likely mechanism of action. Advanced proteomics techniques, such as chemical proteomics using clickable probes or affinity-based methods, could be employed to identify the specific protein targets of this molecule.
Furthermore, the downstream cellular consequences of these interactions need to be explored. This includes investigating the effects on cell signaling pathways, oxidative stress responses, and gene expression. Techniques such as transcriptomics (RNA-seq) and metabolomics could provide a comprehensive view of the cellular response to exposure to this compound.
The following table highlights key areas for future research into the mechanistic interactions with biological systems.
| Research Area | Experimental Approach | Key Questions to Address | Potential Outcomes |
| Metabolism and Bioactivation | In vitro and in vivo metabolic studies, enzyme inhibition assays. | Is the compound a prodrug? What are the major metabolites? | Understanding of the active form of the molecule. |
| Protein Target Identification | Chemical proteomics, affinity chromatography, mass spectrometry. | Which proteins are covalently modified? What are the sites of modification? | Identification of molecular targets and mechanisms of action. |
| Cellular Response Profiling | Transcriptomics (RNA-seq), metabolomics, cell-based assays. | How does the cell respond to exposure? Which pathways are affected? | Elucidation of the broader biological effects and potential toxicity. |
| Subcellular Localization | Fluorescence microscopy, labeled analogues. | Where does the compound accumulate within the cell? | Insight into the sites of action and potential off-target effects. |
Q & A
Q. What are the optimal synthetic routes for (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal, and how can purity be maximized?
The synthesis typically involves protecting the hydroxyl group at the 4-position of 2-nonenal with a tetrahydropyranyl (THP) ether. A multistep approach may include:
- Aldehyde Protection : Reacting 4-hydroxy-2-nonenal with dihydropyran under acidic conditions (e.g., pyridinium p-toluenesulfonate) to form the THP-protected intermediate .
- Oxidation/Reduction Control : Ensuring stereochemical integrity during aldehyde formation by using mild oxidizing agents (e.g., Swern oxidation) to avoid side reactions .
- Purification : Column chromatography (e.g., silica gel, petroleum ether/ethyl acetate gradients) or preparative HPLC (≥95% purity) to isolate the (E)-isomer . Methodological Note: Monitor reaction progress via TLC or GC-MS, and confirm stereochemistry using H NMR coupling constants (J = 15–16 Hz for trans-configuration) .
Q. Which analytical techniques are most reliable for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to verify THP ether formation (δ ~4.5–4.7 ppm for the anomeric proton) and aldehyde proton (δ ~9.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 241.1804 for CHO) .
- FT-IR : Detect carbonyl stretching (1720–1700 cm) and ether linkages (1100–1050 cm) .
- HPLC-PDA : Quantify purity and check for degradation products under acidic/basic conditions .
Q. How should this compound be stored to ensure stability?
Stability data from analogous aldehydes suggest:
- Storage Conditions : –20°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation .
- Solvent Compatibility : Dissolve in anhydrous dichloromethane or THF; avoid protic solvents (e.g., water, methanol) to prevent THP deprotection .
- Decomposition Risks : Exposure to light or acidic environments (pH < 5) hydrolyzes the THP group, releasing 4-hydroxy-2-nonenal, a reactive aldehyde .
Advanced Research Questions
Q. How does the THP-protected form of 2-nonenal influence its reactivity in lipid peroxidation studies?
The THP group masks the hydroxyl moiety, stabilizing the compound during handling while allowing controlled release of 4-hydroxy-2-nonenal (4-HNE) under mild acidic conditions (e.g., lysosomal pH 4.5–5.0). This enables:
- Targeted Delivery : Study 4-HNE’s role in protein adduct formation or apoptosis without premature degradation .
- Mechanistic Insights : Compare THP-protected vs. free 4-HNE in cell models to differentiate membrane permeability and intracellular reactivity . Experimental Design: Use fluorescence probes (e.g., DPPP-TFB for lipid peroxidation tracking) and LC-MS/MS to quantify adducts .
Q. What experimental strategies resolve contradictions in reported biological activities of 4-hydroxy-2-nonenal derivatives?
Discrepancies in cytotoxicity or signaling effects may arise from:
- Isomer Purity : Ensure (E)-isomer predominance (>98%) via chiral HPLC, as (Z)-isomers exhibit distinct reactivity .
- Dosage Optimization : Perform dose-response assays (0.1–100 µM) in primary vs. cancer cell lines to account for cell-type-specific thresholds .
- Redox Environment : Modulate intracellular glutathione levels (using BSO or NAC) to assess 4-HNE detoxification pathways .
Q. How can the THP deprotection kinetics of this compound be quantified in vitro?
Methodological Approach:
- pH-Dependent Hydrolysis : Incubate the compound in buffered solutions (pH 3.0–7.4) and monitor 4-HNE release via HPLC-UV (λ = 220 nm) .
- Kinetic Modeling : Fit data to first-order rate equations to calculate half-life (t) under physiological conditions .
- Competing Pathways : Use O-labeled water to track hydrolysis vs. enzymatic cleavage (e.g., esterase activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
